molecular formula C12H10O B1208902 1H,3H-Naphtho[1,8-cd]pyran

1H,3H-Naphtho[1,8-cd]pyran

Cat. No. B1208902
M. Wt: 170.21 g/mol
InChI Key: OMRSFKWMIDIMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,3H-Naphtho[1,8-cd]pyran, also known as 1H,3H-Naphtho[1,8-cd]pyran, is a useful research compound. Its molecular formula is C12H10O and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H,3H-Naphtho[1,8-cd]pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,3H-Naphtho[1,8-cd]pyran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

InChI

InChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2

InChI Key

OMRSFKWMIDIMKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CO1

synonyms

naphthalan
naphthalanic oil

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1-L 3-neck flask equipped with an overhead stirrer, a condenser, and a thermocouple was charged with (8-hydroxymethyl-naphthalen-1-yl)-methanol (33.0 g, 0.175 mol), concentrated phosphoric acid (225 mL), and water (5 mL). The reaction mixture was stirred at 140° C. for 3 h, cooled to room temperature, diluted with CH2Cl2 (800 mL) and transferred to a 2-L separatory funnel. After washing the organic layer with water and saturated NaHCO3 it was dried over MgSO4 and evaporated to yield 1H,3H-Benzo[de]isochromene as a solid.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

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